molecular formula C13H18FNO3 B13454820 tert-Butyl (S)-(1-(4-fluorophenyl)-2-hydroxyethyl)carbamate

tert-Butyl (S)-(1-(4-fluorophenyl)-2-hydroxyethyl)carbamate

Cat. No.: B13454820
M. Wt: 255.28 g/mol
InChI Key: XQJURJIJCWFLRP-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate: is a chemical compound with a complex structure that includes a tert-butyl group, a fluorophenyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor of the fluorophenyl and hydroxyethyl groups. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of suitable catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and the effects of fluorinated compounds on biological systems.

Medicine: In medicinal chemistry, tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties. This makes it particularly useful in applications where fluorinated compounds are desired for their stability and reactivity.

Properties

Molecular Formula

C13H18FNO3

Molecular Weight

255.28 g/mol

IUPAC Name

tert-butyl N-[(1S)-1-(4-fluorophenyl)-2-hydroxyethyl]carbamate

InChI

InChI=1S/C13H18FNO3/c1-13(2,3)18-12(17)15-11(8-16)9-4-6-10(14)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,17)/t11-/m1/s1

InChI Key

XQJURJIJCWFLRP-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)C1=CC=C(C=C1)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.